Xestospongin d

Description

Overview of Marine Natural Products Research

The world's oceans cover more than 70% of the Earth's surface and are home to an immense biodiversity, with representatives from 34 of the 36 known phyla of life. oup.comnih.gov This vast marine environment is a significant source of novel chemical compounds, often referred to as marine natural products (MNPs). biotrop.org Organisms such as sponges, tunicates, and mollusks, which are often sessile and lack physical defenses, have evolved to produce a wide array of biologically active secondary metabolites for purposes like chemical defense against predators. oup.comacs.org The unique chemical structures and potent bioactivities of these compounds have made them a focal point of drug discovery research over the past several decades. biotrop.orgacs.org

Since the mid-20th century, a concerted global effort has been underway to isolate and characterize these novel chemicals. nih.govresearchgate.net This research has yielded thousands of new compounds, many of which exhibit significant potential for therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. oup.comacs.org The chemical diversity found in MNPs is often distinct from that of terrestrial natural products, providing new scaffolds for medicinal chemistry. acs.org Several MNP-derived agents have successfully been developed into clinically approved drugs, such as the anticancer agent cytarabine, which was inspired by nucleosides from the sponge Tectitethya crypta. oup.comresearchgate.net The continued exploration of marine ecosystems promises to uncover more unique molecules with the potential to address human diseases. biotrop.orgresearchgate.net

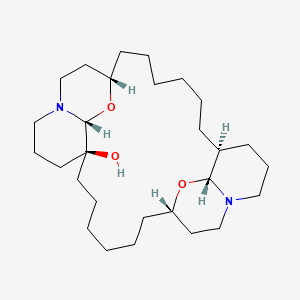

The Xestospongin Class of Macrocyclic Bis-1-oxaquinolizidine Alkaloids

Among the diverse alkaloids isolated from marine organisms, the xestospongins are a notable class of macrocyclic compounds. nih.govird.fr Chemically, they are defined as bis-1-oxaquinolizidine alkaloids. researchgate.netacs.org This structure consists of two 1-oxaquinolizidine ring systems—a bicyclic scaffold containing one nitrogen atom and one oxygen atom within the rings—linked together by long alkyl chains to form a large macrocycle. acs.orgclockss.org

The xestospongin family includes several closely related members, such as xestospongins A, B, C, and D, which share this core macrocyclic architecture but differ in the oxidation patterns and stereochemistry of the ring systems. researchgate.netnih.gov Other related compounds, such as the araguspongines, also belong to this structural class and were isolated from sponges of the genus Xestospongia (now often classified as Neopetrosia). researchgate.netmdpi.com These compounds are recognized for their potent biological activities, particularly as vasodilators and as inhibitors of intracellular signaling pathways. researchgate.netnih.gov

| Compound Name | Molecular Formula |

| Xestospongin A | C₂₈H₄₈N₂O₄ |

| Xestospongin B | C₂₈H₅₀N₂O₂ |

| Xestospongin C | C₂₈H₅₀N₂O₂ |

| Xestospongin D | C₂₈H₅₀N₂O₃ scbt.com |

Historical Context of Xestospongin D Discovery and Initial Characterization

The xestospongin family of compounds was first discovered in 1984 by Masashi Nakagawa and his collaborators. researchgate.netnih.govresearchgate.net They isolated xestospongins A, B, C, and D from the Australian marine sponge Xestospongia exigua (later reclassified as Neopetrosia exigua). researchgate.netclockss.orgresearchgate.net The structures of these novel macrocyclic alkaloids were determined, with the structure of xestospongin C being confirmed by X-ray analysis. clockss.org

Initial investigations revealed that these compounds possessed vasodilative properties. researchgate.netcaymanchem.com Subsequent research further elucidated their mechanism of action. In 1997, a study by Gafni et al. demonstrated that xestospongins are potent, membrane-permeable blockers of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. nih.govnih.gov The IP₃ receptor is a crucial intracellular channel responsible for releasing calcium (Ca²⁺) from internal stores like the endoplasmic reticulum. researchgate.netnih.gov

Xestospongin D, along with other members of its family, was shown to inhibit IP₃-mediated Ca²⁺ release. nih.govnih.gov This blockade occurs without competing for the IP₃ binding site on the receptor, suggesting a non-competitive or allosteric mechanism of inhibition. nih.govmerckmillipore.com This specific activity has made the xestospongins, including Xestospongin D, valuable molecular tools for studying Ca²⁺ signaling in various cell types. ird.frnih.gov

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₀N₂O₃ | scbt.comsigmaaldrich.comuni-freiburg.de |

| Molecular Weight | 462.71 g/mol | scbt.comsigmaaldrich.comuni-freiburg.de |

| Alternate Name | Araguspongine A | mdpi.com |

| Initial Source Organism | Xestospongia exigua (also Neopetrosia exigua) | researchgate.netclockss.orgmdpi.com |

| Initial Characterized Bioactivity | Vasodilative properties | researchgate.netnih.gov |

| Mechanism of Action | Reversible blocker of IP₃-mediated Ca²⁺ release | nih.govscbt.comsigmaaldrich.com |

| IC₅₀ (IP₃-induced Ca²⁺ release) | ~648 nM | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C28H50N2O3 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(1S,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24-,25-,26+,27+,28-/m0/s1 |

InChI Key |

DAHFKODECRYGAQ-ACWZPJHASA-N |

SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Isomeric SMILES |

C1CCC[C@H]2CCN3CCC[C@]([C@H]3O2)(CCCCCC[C@H]4CCN5CCC[C@@H]([C@H]5O4)CC1)O |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Synonyms |

XeD compound xestospongin D |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Marine Sponge Sources of Xestospongin D

The isolation of Xestospongin D has been predominantly associated with marine sponges belonging to the genera Xestospongia, Niphates, and Oceanapia. These sponges are the natural factories for a diverse array of bioactive secondary metabolites, including the xestospongins.

Xestospongia Species (Xestospongia exigua)

The marine sponge Xestospongia exigua, which has also been referred to as Neopetrosia exigua, is a primary and well-documented source of Xestospongin D. nih.govresearchgate.netbdpsjournal.org This species, found in various marine environments including the Australian coast and the Red Sea, has yielded a significant number of xestospongin and araguspongine alkaloids. nih.govbdpsjournal.orgmdpi.com Initial isolation of Xestospongin D, along with its counterparts Xestospongin A, B, and C, was reported from the Australian marine sponge Xestospongia exigua. nih.govcaymanchem.com Research on specimens from different geographical locations, such as the Red Sea, Okinawa (Japan), and Palau, has consistently identified Xestospongia exigua as a recurring source of these compounds. mdpi.com

Niphates Species

Marine sponges of the genus Niphates have also been identified as a source of Xestospongin D. mdpi.comresearchgate.netcapes.gov.br Notably, a racemic mixture of Xestospongin D, denoted as (±)-xestospongin D, was isolated from a Niphates sp. collected in Singapore. capes.gov.brnih.gov This finding is significant as it contrasts with the optically active (+)-xestospongin D typically isolated from Xestospongia species. capes.gov.br The isolation of Xestospongin D, also known as araguspongine A, from a Niphates species further underscores the distribution of this compound across different sponge genera. mdpi.comresearchgate.net

Oceanapia Species

The genus Oceanapia represents another marine sponge source for Xestospongin D and related compounds. researchgate.netias.ac.in A study on an Oceanapia species collected from the Indian coast led to the isolation of Xestospongin D, alongside Xestospongin C and other related alkaloids. ias.ac.in This discovery broadened the known natural sources of xestospongins, indicating their presence in the chemical repertoire of the Oceanapia genus. ias.ac.in

Related Xestospongin and Araguspongine Analogues and Stereoisomers

The chemical investigation of sponges that produce Xestospongin D has revealed a rich diversity of structurally related compounds. These include other xestospongins and the closely related araguspongines, which often co-occur with Xestospongin D.

Xestospongin A, B, C

Xestospongin A, B, and C are significant analogues that were first isolated alongside Xestospongin D from the Australian marine sponge Xestospongia exigua. nih.govcaymanchem.com These compounds share the characteristic macrocyclic bis-1-oxaquinolizidine skeleton. researchgate.net Xestospongin A is also known as araguspongine D, and Xestospongin C is also known as araguspongine E, highlighting the close structural relationship between these two families of natural products. acs.org These compounds have been isolated from various Xestospongia species collected globally. nih.govmdpi.com For instance, Xestospongin B has been isolated from Xestospongia exigua specimens from New Caledonia. ird.fr

Demethylxestospongin B (DMXeB)

Demethylxestospongin B (DMXeB) is another important analogue that has been extracted from marine sponges of the genus Xestospongia. nih.gov This compound is structurally related to the xestospongins and has been found to co-occur with them. nih.gov The isolation of DMXeB from Xestospongia exigua and Xestospongia muta has been documented. researchgate.net

Hydroxylated Xestospongins (e.g., 7-Hydroxyxestospongin A, 9-Hydroxyxestospongin C (Xestospongin D))

Hydroxylated xestospongins are derivatives of the parent xestospongin compounds that have one or more hydroxyl (-OH) groups attached to their chemical structure. These hydroxyl groups can significantly influence the compound's properties.

7-Hydroxyxestospongin A: This compound was isolated from the marine sponge Xestospongia sp. reference.mdbohrium.comnih.gov Its structure was determined using single-crystal X-ray diffraction analysis. nih.govresearchgate.net Studies have shown that the introduction of a hydroxyl group at the C-7 position can affect its biological activity. researchgate.net For example, while some xestospongins exhibit antifungal properties, 7-Hydroxyxestospongin A was found to be inactive against various fluconazole-resistant Candida species. nih.govresearchgate.net

9-Hydroxyxestospongin C (Xestospongin D): Also isolated from marine sponges of the Xestospongia genus, this compound is another example of a hydroxylated xestospongin. nih.govresearchgate.net The presence of the hydroxyl group at the C-9 position has been shown to be important for its biological activity, particularly its ability to inhibit the release of calcium ions within cells. nih.govresearchgate.net

| Compound | Natural Source | Key Research Finding |

| 7-Hydroxyxestospongin A | Xestospongia sp. | Inactive against fluconazole-resistant Candida species. nih.govresearchgate.net |

| 9-Hydroxyxestospongin C (Xestospongin D) | Xestospongia species | The hydroxyl group at C-9 is significant for its biological activity. nih.govresearchgate.net |

Araguspongine B, C, D, M

The araguspongines are closely related to the xestospongins and are also found in marine sponges, particularly from the genus Xestospongia. mdpi.comtandfonline.com

Araguspongine B: This compound has been isolated from the Okinawan marine sponge Xestospongia sp. mdpi.comtandfonline.com and the Palauan sponge Neopetrosia exigua. mdpi.com

Araguspongine C: Found in sponges of the genus Xestospongia, araguspongine C has been the subject of research for its potential anticancer properties. nih.govmdpi.com Studies have shown that it can induce a form of cell death called autophagy in breast cancer cells. nih.govmdpi.com It has been isolated from the Red Sea sponge Xestospongia exigua and the marine sponge Xestospongia muta. nih.govtandfonline.com

Araguspongine D: This compound is structurally identical to xestospongin A and has been isolated from the marine sponge Neopetrosia exigua (formerly Xestospongia exigua) collected in Palau. mdpi.combdpsjournal.org

Araguspongine M: A newer addition to this family, araguspongine M, was also isolated from the Palauan marine sponge Neopetrosia exigua. mdpi.comresearchgate.netresearchgate.net It is a stereoisomer of other araguspongine/xestospongin alkaloids. mdpi.comresearchgate.net Research has indicated that araguspongine M exhibits cytotoxic activity against certain human leukemia cell lines. mdpi.comresearchgate.net

| Compound | Natural Source | Notable Research Finding |

| Araguspongine B | Xestospongia sp., Neopetrosia exigua | Isolated from sponges in Okinawa and Palau. mdpi.comtandfonline.commdpi.com |

| Araguspongine C | Xestospongia exigua, Xestospongia muta | Induces autophagic cell death in breast cancer cells. nih.govmdpi.comtandfonline.com |

| Araguspongine D (Xestospongin A) | Neopetrosia exigua | Structurally identical to xestospongin A. mdpi.combdpsjournal.org |

| Araguspongine M | Neopetrosia exigua | Cytotoxic against human leukemia cell lines. mdpi.comresearchgate.net |

Other Bis-1-oxaquinolizidine Alkaloids

Beyond the well-known xestospongins and araguspongines, a variety of other bis-1-oxaquinolizidine alkaloids have been discovered in marine sponges. These compounds share the characteristic dual 1-oxaquinolizidine ring structure but differ in their macrocyclic framework and substitutions.

Marine sponges of the genus Oceanapia have yielded a series of these alkaloids, including xestospongins C through J. mdpi.com For instance, xestospongins C and D isolated from an Oceanapia species have demonstrated activity against several pathogenic fungi. mdpi.com The sponge Reniera sarai has been found to contain a unique class of pentacyclic alkaloids known as sarains, which feature a quinolizidine (B1214090) system linked to a tetrahydropyridine (B1245486) moiety. researchgate.net Additionally, novel bis-quinolizidine alkaloids, neopetrosiasins A and B, have been isolated from the South China Sea sponge Neopetrosia chaliniformis. researchgate.net These discoveries highlight the chemical diversity within this class of marine natural products. google.com

| Compound Family | Genus of Marine Sponge |

| Xestospongins C-J | Oceanapia |

| Sarains | Reniera |

| Neopetrosiasins | Neopetrosia |

Biosynthetic Investigations

Proposed Biosynthetic Pathways of Xestospongins

The biosynthesis of the xestospongin/araguspongine family of natural products is thought to proceed through a series of complex enzymatic reactions. While the complete pathway has not been fully elucidated, a plausible biosynthetic precursor has been proposed. A dimeric salt is considered a reasonable starting point for the formation of the characteristic macrocyclic core of xestospongins. acs.org

It is hypothesized that the diverse stereochemistry observed among the various xestospongin and araguspongine compounds arises from subsequent enzymatic modifications of this common precursor. acs.org For instance, the specific configurations at the C-2/C-2' positions are likely established through enzymatic hydroxylation. acs.org Following this, the remaining stereocenters could be determined by base- or acid-catalyzed processes involving ring-opening, isomerization, and tautomerism. acs.org This proposed pathway suggests that a relatively simple precursor can give rise to the racemic forms of the 1-oxaquinolizidine natural products, including Xestospongin D. acs.org

Biomimetic syntheses have lent support to these hypotheses, successfully creating various enantiomers of xestospongin alkaloids and helping to confirm their absolute configurations. acs.org

Role of Symbiotic Microorganisms in Xestospongin Biosynthesis

A compelling body of evidence suggests that many bioactive compounds isolated from marine sponges are actually produced by their symbiotic microorganisms. mdpi.comresearchgate.net Marine sponges are known to host dense and diverse microbial communities, which can constitute a significant portion of the animal's total biomass. semanticscholar.org The structural similarity between numerous sponge-derived natural products and metabolites from microorganisms has led to the question of whether the sponge or its symbionts are the true producers. semanticscholar.orgresearchgate.net In several cases, studies have successfully localized compounds originally found in sponges to their symbiotic bacteria, confirming the microbes' role in biosynthesis. mdpi.comresearchgate.net

This hypothesis is supported by the fact that insects and other organisms also rely on microbial symbionts for a variety of functions, including the synthesis of crucial compounds. mdpi.com In the marine environment, microorganisms like actinomycetes, cyanobacteria, and dinoflagellates are known to be involved in the biosynthesis of natural products isolated from invertebrates. researchgate.net

Potential Involvement of Synechococcus-like Cyanobacteria

Specific investigations into the chemical ecology of the marine sponge Neopetrosia exigua (previously known as Xestospongia exigua), a known source of Xestospongin D (also referred to as araguspongine D), have pointed towards the potential involvement of cyanobacteria in the production of associated metabolites. mdpi.comsemanticscholar.orgresearchgate.net Microscopic observations of the tissue from N. exigua have revealed the presence of a Synechococcus-like cyanobacterium along with several other bacteria. semanticscholar.org

The co-isolation of dopamine (B1211576) from this sponge—the first such report from a marine sponge—further strengthens this hypothesis. mdpi.comresearchgate.net Researchers have proposed that this dopamine may be produced by the endosymbiotic Synechococcus-like cyanobacterium. mdpi.comsemanticscholar.org Similarly, other compounds isolated from the same sponge, such as certain galactosyl diacylglycerols, are believed to be produced by the photosynthetic cyanobacterial symbiont. semanticscholar.org Cyanobacteria are known to possess the necessary biosynthetic pathways, like the methylerythritol-4-phosphate (MEP) pathway, to create precursors for complex molecules. nih.govmdpi.com While direct evidence linking Synechococcus to the biosynthesis of Xestospongin D is still under investigation, the presence of these capable microorganisms within the sponge tissue presents a strong case for their involvement. researchgate.net

Chemical Synthesis and Synthetic Analogues

Total Synthesis Strategies for Xestospongin D and Related Compounds

The total synthesis of xestospongin D and its congeners has been approached through various innovative strategies, including biomimetic pathways and convergent, stereoselective methods. These approaches have not only enabled access to these rare natural products but have also provided platforms for the synthesis of novel analogues.

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. In the context of the broader manzamine and related alkaloids, including the xestospongins, a hypothetical biogenetic path has been a source of inspiration for synthetic strategies. vanderbilt.edu It has been postulated that these alkaloids may arise from simple building blocks through a series of reactions including reductive coupling and transannular Diels-Alder cycloadditions. vanderbilt.edu While direct biomimetic synthesis of xestospongin D is not extensively detailed, the underlying principles of constructing complex macrocyclic structures from simpler precursors have influenced synthetic design. vanderbilt.edue-bookshelf.deethz.ch These strategies often aim for efficiency and atom economy, mirroring nature's synthetic elegance. e-bookshelf.de

Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, have been particularly effective for complex targets like the xestospongins. researchgate.net These strategies allow for the independent construction of key building blocks, which are then combined in the later stages of the synthesis.

A key challenge in the synthesis of xestospongins is the control of multiple stereocenters. Stereoselective syntheses are therefore paramount. One notable convergent strategy for a related compound, desmethylxestospongin B, involved the preparation of two ω-amino acid precursors from a common azidoalcohol starting material. nih.govescholarship.org These fragments were then combined through sequential amide formation to construct the macrocyclic core. nih.gov The synthesis of xestospongin A and its C(9) epimer, xestospongin C, capitalized on the condensation between 5-halovaleraldehydes and 1,3-aminoalcohols to form the oxaquinolizidine ring system with control over the relative stereochemistry. acs.org

Several powerful synthetic methodologies have been instrumental in the successful synthesis of xestospongins and their analogues.

Ireland–Claisen Rearrangement : This sigmatropic rearrangement has been a cornerstone for establishing key stereocenters in xestospongin synthesis. nih.govresearchgate.net For instance, in the synthesis of desmethylxestospongin B, the Ireland-Claisen rearrangement of allylic esters was used to set the stereocenters at C9 and C9'. nih.govescholarship.org The choice of base and solvent was found to be critical for achieving high diastereoselectivity. nih.govacs.orgacs.org For example, using KN(SiMe₃)₂ in toluene (B28343) favored the (Z)-enolate, leading to excellent chelation-controlled diastereoselectivity, while lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) could overcome this chelation control for certain substrates. nih.govresearchgate.net

| Reaction | Conditions | Outcome | Reference |

| Ireland-Claisen Rearrangement | KN(SiMe₃)₂ in toluene | High diastereoselectivity for (Z)-enolate | nih.govacs.orgacs.org |

| Ireland-Claisen Rearrangement | LDA in THF | Favors (E)-enolate, predictable stereochemistry | acs.orgacs.org |

Macrolactamization : The formation of the large macrocyclic ring is a critical and often challenging step. Macrolactamization, the intramolecular formation of a lactam, has been successfully employed. nih.govescholarship.orgunina.it This reaction is typically performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. acs.org For example, a 24-membered bis(lactam) ring was formed in 31% yield as a key step in the synthesis of a xestospongin analogue. acs.orgacs.org

Lactam Reduction : The final step in constructing the characteristic bis-1-oxaquinolizidine heterocycles often involves the reduction of the lactam functionalities. nih.govescholarship.org A late-stage installation of the oxaquinolizidine units via lactam reduction has been a successful strategy. nih.govresearchgate.net However, this step can require optimization, as seen in the Birch reduction of δ-lactam units which yielded the desired product alongside byproducts. acs.org

Stereoselective Epoxidation : To install the necessary chirality, stereoselective epoxidation methods have been crucial. An asymmetric epoxidation of a terminal alkene was used to establish stereocenters, thereby reducing the reliance on kinetic resolution and improving material efficiency. acs.orgacs.orgescholarship.org This method provided the desired epoxide in high yield and diastereomeric ratio. escholarship.org

Kinetic Resolution : Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In early syntheses of xestospongin analogues, kinetic resolution using Jacobsen's catalyst was employed to produce a chiral epoxide intermediate. acs.orgacs.org However, this method inherently discards at least half of the material, which has led to the development of more atom-economical asymmetric transformations. acs.orgtaylorandfrancis.com

Convergent and Stereoselective Syntheses

Synthetic Derivatization and Analogue Generation

A major advantage of total synthesis is the ability to generate synthetic derivatives and analogues that are not available from natural sources. This allows for the exploration of structure-activity relationships (SAR). The modular and convergent nature of many xestospongin syntheses is well-suited for creating a library of analogues with variations in stereochemistry and functional groups. nih.govescholarship.org For instance, the synthesis of desmethylxestospongin B was designed to be flexible, allowing for control over the oxidation levels and stereochemistry at the C9/9' positions. nih.govresearchgate.net This flexibility has been exploited to create fluorinated analogues of xestospongins to study the impact of these modifications on biological activity and physical properties like solubility. escholarship.org The synthesis of analogues such as 3-desmethyl xestospongin B (3-dmXeB) has provided crucial tools for biological studies. nih.gov

Absolute Configuration Determination and Correction via Synthesis

The definitive assignment of the absolute configuration of a chiral molecule is a fundamental aspect of natural product chemistry. While spectroscopic and crystallographic methods are powerful tools, total synthesis provides an unambiguous method for determining absolute stereochemistry. In the case of (+)-xestospongin D, its absolute configuration was initially determined through the analysis of anomalous dispersion in single-crystal X-ray diffraction experiments. mdpi.comnih.govresearchgate.netacs.org The synthesis of various xestospongin/araguspongine alkaloids has played a crucial role in confirming and, in some cases, correcting the initially proposed absolute configurations of members of this family. researchgate.net For example, the absolute configuration of (+)-7S-hydroxyxestospongin A was secured using Mosher's ester analysis of the synthetic material. mdpi.comresearchgate.netacs.org The interplay between isolation, spectroscopic analysis, and total synthesis is essential for the complete structural elucidation of complex natural products like xestospongin D.

Molecular and Cellular Mechanisms of Action

Effects on Other Ion Channels and Transport Systems

Similar to its effects on calcium channels, Xestospongin C also modulates voltage-dependent K⁺ channels in intact cells. nih.govnih.gov In studies on intact smooth muscle cells, Xestospongin C was found to reduce voltage-dependent K⁺ currents in a concentration-dependent manner. nih.govnih.govbiocrick.comresearcher.life The inhibition of these potassium channels was quite potent, with a reported IC₅₀ of 0.13 μM. nih.govnih.govbiocrick.comresearcher.life This effect is significant as it occurs at a lower concentration than its inhibition of voltage-dependent Ca²⁺ channels, indicating that it is a sensitive target of the compound in intact cells. nih.gov This activity further complicates the use of Xestospongin C as a specific IP₃ receptor antagonist in whole-cell systems. nih.govnih.goversnet.org

| Ion Channel | Effect of Xestospongin C (in intact cells) | IC₅₀ |

|---|---|---|

| Voltage-Dependent Calcium Channels | Inhibition. nih.govnih.gov | 0.63 μM. nih.govbiocrick.comresearcher.life |

| Voltage-Dependent Potassium Channels | Inhibition. nih.govnih.gov | 0.13 μM. nih.govbiocrick.comresearcher.life |

Voltage-Dependent Calcium Channels (e.g., Xestospongin C effects in intact cells)

Interplay with Cellular Signaling Pathways

Xestospongin D's interaction with cellular signaling pathways is multifaceted, primarily revolving around its well-documented role as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R). This inhibition disrupts calcium (Ca²⁺) signaling, which in turn influences a cascade of downstream cellular processes, including the transfer of calcium between the endoplasmic reticulum (ER) and mitochondria, autophagy, and the function of key regulatory proteins like Bcl-2.

The endoplasmic reticulum and mitochondria are crucial regulators of intracellular Ca²⁺ homeostasis. jneurosci.org They form a dynamic communication network, with specialized domains known as mitochondria-ER contacts (MERCs) or mitochondria-associated membranes (MAMs) facilitating direct Ca²⁺ transfer between them. jneurosci.orgahajournals.orgfrontiersin.org This transfer is vital for stimulating mitochondrial respiration and ATP production. frontiersin.org

The IP₃R, an IP₃-activated Ca²⁺ channel on the ER membrane, plays a pivotal role in this process. tandfonline.comtandfonline.com At the MERCs, IP₃Rs are strategically positioned to release Ca²⁺, which is then taken up by mitochondria through the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. ahajournals.orgnih.gov Xestospongins, by acting as IP₃R antagonists, can modulate this critical Ca²⁺ transfer. nih.govresearchgate.net Pharmacological inhibition of IP₃Rs with compounds like Xestospongin B has been shown to significantly reduce tumor size, likely by impairing the ER-mitochondrial Ca²⁺ transfer that tumor cells rely on for their metabolic needs. nih.gov While direct studies on Xestospongin D are less common, its structural similarity to other xestospongins suggests a comparable mechanism of action.

The transfer of Ca²⁺ from the ER to mitochondria is a key factor in various cellular outcomes. While moderate increases in mitochondrial Ca²⁺ stimulate energy production, excessive transfer can trigger cell death pathways. jneurosci.org The modulation of this Ca²⁺ flux by xestospongins highlights their potential to influence fundamental cellular bioenergetics and survival.

Autophagy is a catabolic process where cells degrade and recycle their own components within lysosomes. nih.gov This process is essential for cellular homeostasis and can be triggered by various stressors. tandfonline.com Intracellular calcium signaling, particularly through the IP₃R, has been identified as a key regulator of autophagy. nih.gov

Pharmacological blockade of the IP₃R with antagonists like Xestospongin B is a potent inducer of autophagy in human cells. tandfonline.comtandfonline.comd-nb.info This induction is not a result of changes in the steady-state Ca²⁺ levels in the ER or cytosol but rather a more direct effect on the autophagic machinery. tandfonline.comtandfonline.com The process requires the involvement of essential autophagy-related proteins (Atgs) such as Beclin-1, Atg5, Atg10, Atg12, and hVps34. tandfonline.comtandfonline.com While research often focuses on Xestospongin B, the similar inhibitory action of other xestospongins, including Xestospongin D, on the IP₃R suggests they share this capacity to induce autophagy. nih.gov

The IP₃R acts as an endogenous inhibitor of autophagy. tandfonline.com The second messenger IP₃, which activates the IP₃R, inhibits starvation-induced autophagy. tandfonline.comtandfonline.com Conversely, inhibiting the IP₃R, either pharmacologically with xestospongins or through genetic depletion, triggers the autophagic process. tandfonline.comd-nb.info This regulation appears to be independent of the mTOR signaling pathway, a major regulator of autophagy, pointing to a distinct mechanism of control at the level of the ER. nih.govd-nb.info

The interaction between the IP₃R and the autophagic machinery is complex. One proposed mechanism involves the IP₃R acting as a scaffold, bringing together inhibitory proteins that regulate autophagy. nih.gov Specifically, Xestospongin B has been shown to disrupt the interaction between the IP₃R and Beclin-1, a key protein in the initiation of autophagy. d-nb.info This disruption frees Beclin-1 to participate in the formation of the autophagosome.

The B-cell lymphoma 2 (Bcl-2) family of proteins are well-known regulators of apoptosis, but they also play a significant role in autophagy. ndsu.edu The anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1. ndsu.edu This interaction sequesters Beclin-1, preventing it from activating the autophagic process. d-nb.info

The IP₃R is physically associated with Bcl-2 at the ER membrane. tandfonline.compnas.org This interaction is crucial in the regulation of autophagy. Xestospongin B-induced autophagy is inhibited by Bcl-2 targeted to the ER. tandfonline.comtandfonline.com The inhibitory effect of the IP₃R on autophagy is mechanically linked to Bcl-2. researchgate.net It is proposed that the IP₃R, Bcl-2, and Beclin-1 form a complex. uchile.cl By inhibiting the IP₃R, xestospongins can disrupt this complex. For instance, Xestospongin B has been observed to decrease the interaction between IP₃R and Beclin-1, which is facilitated by Bcl-2. nih.gov This disruption leads to the dissociation of Beclin-1 from Bcl-2, allowing Beclin-1 to initiate autophagy. d-nb.info Therefore, Xestospongin D, through its action on the IP₃R, can indirectly influence the inhibitory function of Bcl-2 on the autophagic pathway.

Structure Activity Relationship Sar Studies

Correlating Structural Features with IP3R Modulatory Activity

The xestospongin family of compounds, including xestospongins A, C, and D, along with araguspongine B and demethylxestospongin B, are recognized as potent blockers of IP3-mediated calcium (Ca²⁺) release. nih.gov Studies on microsomes from rabbit cerebellum have demonstrated that these compounds inhibit the IP3R in a dose-dependent manner. nih.govresearchgate.net The inhibitory mechanism is noteworthy as it does not involve direct competition at the IP3-binding site, suggesting an allosteric mode of action or interaction with a different part of the receptor complex. nih.govuchile.cl

The potency of IP3R inhibition varies significantly across the xestospongin family, highlighting the importance of their structural differences. Among the tested analogues, xestospongin C was identified as the most potent inhibitor of IP3R, with a half-maximal inhibitory concentration (IC₅₀) of 358 nM. nih.govresearchgate.net In comparison, xestospongin A showed a 7-fold lower potency. nih.gov Demethylxestospongin B (DMXeB) was the least potent, with an IC₅₀ of 5865 nM, representing a greater than 16-fold decrease in potency relative to xestospongin C. nih.govresearchgate.net These findings underscore that the specific arrangement and substitution pattern on the bis-1-oxaquinolizidine macrocyclic core are critical determinants of IP3R inhibitory activity.

Table 1: IP3R Inhibitory Activity of Xestospongin Analogues

| Compound | IC₅₀ (nM) for IP3R Blockage | Relative Potency vs. Xestospongin C |

|---|---|---|

| Xestospongin C | 358 | 1x |

| Xestospongin A | ~2506 | ~7x lower |

| Demethylxestospongin B (DMXeB) | 5865 | >16x lower |

| Xestospongin D | Data not specified, but potent blocker | - |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of various xestospongin compounds against the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), as determined from rabbit cerebellum microsomes. Data sourced from Gafni et al., 1997. nih.govresearchgate.net

Impact of Hydroxylation and Other Substitutions on Biological Profiles

The introduction of hydroxyl groups and other substituents onto the xestospongin scaffold significantly alters the biological profile of these molecules. researchgate.netnih.gov Xestospongin D, which is the 9-hydroxy derivative of xestospongin C (9-OH XeC), exemplifies this principle. nih.gov

Hydroxylated derivatives such as xestospongin D and 7-hydroxyxestospongin A retain the ability to block IP3-induced Ca²⁺ release. researchgate.netnih.gov However, they exhibit a novel, dual functionality. In addition to IP3R inhibition, these hydroxylated compounds enhance Ca²⁺-induced Ca²⁺ release (CICR) by sensitizing ryanodine (B192298) receptors (RyR1), a distinct class of intracellular calcium channels. nih.gov This sensitizing effect on RyRs occurs within the same concentration range required for IP3R blockade, making these compounds unique bifunctional reagents. nih.gov This dual activity is not observed with non-hydroxylated counterparts like xestospongin C, which only weakly inhibits RyR1. researchgate.net

Other substitutions also impact activity. For instance, the presence of N-oxide functionalities, as seen in araguspongines K and L, leads to a decrease in antiproliferative activity. mdpi.com This is attributed to the loss of one of the basic oxaquinolizidine nitrogens, suggesting that both basic nitrogens are necessary for optimal activity. mdpi.com Similarly, the C-3′ methyl substitution in xestospongin B results in only modest activity, likely due to alterations in the oxaquinolizidine ring geometry and stereochemistry. mdpi.com

Table 2: Effect of Substitutions on the Biological Activity of Xestospongin/Araguspongine Alkaloids

| Compound/Class | Key Structural Feature | Effect on IP3R | Effect on RyR1 | Other Noted Activities |

|---|---|---|---|---|

| Xestospongin C | Non-hydroxylated | Potent Blocker | Weak/No Inhibition | - |

| Xestospongin D | Hydroxylated (9-OH) | Blocker | Sensitizer (Enhances CICR) | Bifunctional reagent |

| 7-hydroxyxestospongin A | Hydroxylated (7-OH) | Blocker (10-15x less potent than XeC) | Sensitizer (Enhances CICR) | Bifunctional reagent |

| Araguspongines K & L | N-oxides | - | - | Lower antiproliferative activity |

| Xestospongin B | C-3' methyl substitution | - | - | Modest antiproliferative activity |

This table summarizes the influence of different chemical substitutions on the biological activities of xestospongin and araguspongine compounds, particularly concerning their effects on IP3 and ryanodine receptors. mdpi.comresearchgate.netnih.gov

Stereochemical Influence on Activity and Specificity

The complex, three-dimensional architecture of xestospongin D and its analogues is fundamental to their biological function. ontosight.ai Stereochemistry, the specific spatial arrangement of atoms, plays a crucial role in how these molecules interact with their biological targets. ontosight.aiuou.ac.in Even minor changes in the stereochemical configuration can lead to significant variations in biological activity and target specificity. mdpi.comresearchgate.net

The synthesis of different stereoisomers and analogues has been a critical strategy for probing the importance of stereochemistry. nih.govacs.org Synthetic approaches that allow for the control of stereochemistry at various positions, such as C9/C9', are invaluable for creating a library of compounds to test. nih.gov These studies have shown that specific stereochemical arrangements are necessary for potent IP3R inhibition and that different isomers can exhibit distinct biological profiles. mdpi.comresearchgate.net For example, while xestospongins A, C, and D showed modest antifungal activity, the stereoisomer 7S-hydroxyxestospongin A was found to be inactive, directly linking stereochemical differences to a specific biological outcome. researchgate.net

Biological Activities and Pharmacological Applications Non Human & Mechanistic

Utility as a Pharmacological Research Tool

Xestospongin D, and its related compounds like Xestospongin C, are invaluable pharmacological tools for the investigation of intracellular calcium (Ca²⁺) signaling pathways. Their utility stems from their potent and selective inhibition of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for releasing Ca²⁺ from the endoplasmic reticulum (ER). nih.gov

Xestospongins have been instrumental in dissecting the intricacies of Ca²⁺ signaling in a wide array of cell types, both neuronal and non-neuronal. nih.govmedchemexpress.com By selectively blocking the IP₃R, researchers can isolate and study the contributions of other Ca²⁺ handling mechanisms, such as ryanodine (B192298) receptors (RyRs) and store-operated calcium entry (SOCE). nih.govbio-techne.com For instance, in PC12 cells and primary astrocytes, Xestospongin C was shown to block Ca²⁺ efflux from the ER initiated by agonists like bradykinin (B550075) and carbamylcholine, demonstrating its effectiveness in probing receptor-mediated Ca²⁺ release. nih.gov Its membrane-permeable nature allows for its application in intact cells, making it a versatile tool for studying dynamic cellular processes. merckmillipore.com

The ability of xestospongins to inhibit IP₃-mediated Ca²⁺ release without directly interacting with the IP₃ binding site itself suggests a non-competitive mechanism of action, providing a unique angle for studying the structure and function of the IP₃R channel. nih.govmerckmillipore.com This has facilitated investigations into Ca²⁺ homeostasis and its dysregulation in various pathological conditions. d-nb.info

Table 1: Application of Xestospongins in Studying Calcium Signaling

| Cell Type | Agonist/Stimulus | Observed Effect of Xestospongin | Reference |

|---|---|---|---|

| Rabbit Cerebellum ER Vesicles | Inositol 1,4,5-trisphosphate (IP₃) | Potent blockade of IP₃-mediated Ca²⁺ release | nih.gov |

| PC12 Cells | Bradykinin | Blockade of agonist-induced Ca²⁺ efflux from ER | nih.govbio-techne.com |

| Primary Astrocytes | Carbamylcholine | Blockade of agonist-induced Ca²⁺ efflux from ER | nih.gov |

| Jurkat T cells | Phytohemagglutinin (PHP) | Attenuation of PHP-induced IL-2 production | bio-techne.com |

| Pancreatic Beta Cells | Tunicamycin (ER stress inducer) | Did not suppress cytosolic Ca²⁺ oscillations induced by ER stress | nih.gov |

The selective nature of xestospongins for IP₃Rs over RyRs allows for the differentiation of the roles these two major intracellular Ca²⁺ release channels play in cellular functions. nih.gov While IP₃Rs are ubiquitously expressed, RyRs have a more restricted distribution, primarily in excitable cells. biologists.com In many cell types, both receptor families are present and can interact. physiology.org

By using xestospongins to inhibit IP₃Rs, researchers can elucidate the specific contributions of RyRs to Ca²⁺ signaling. For example, studies have shown that in some smooth muscle cells, Ca²⁺ release through IP₃Rs can trigger further Ca²⁺ release from RyRs, a process known as calcium-induced calcium release (CICR). physiology.org The use of xestospongins helps to unravel these complex interactions.

In pancreatic beta cells under ER stress, the use of Xestospongin C helped to demonstrate that the observed Ca²⁺ dysregulation and apoptosis were primarily mediated by RyR1, as inhibiting IP₃Rs with Xestospongin C did not prevent these effects, although it did prevent the reduction of ER Ca²⁺ levels. nih.gov This highlights the compound's utility in dissecting the specific pathways involved in pathological processes. Interestingly, hydroxylated derivatives of xestospongin, such as Xestospongin D, have been found to not only block IP₃Rs but also enhance Ca²⁺-induced Ca²⁺ release mediated by RyRs, making them unique bifunctional research tools. researchgate.net

The endoplasmic reticulum and mitochondria are physically and functionally linked at sites called mitochondria-associated membranes (MAMs). This crosstalk is crucial for regulating cellular metabolism, and Ca²⁺ signaling plays a central role. mdpi.comresearchgate.net Ca²⁺ released from the ER via IP₃Rs can be taken up by mitochondria, stimulating ATP production. biologists.com

Xestospongins are used to investigate the role of IP₃R-mediated Ca²⁺ transfer in this crosstalk. For instance, in response to certain cellular stresses, there is an increased transfer of Ca²⁺ from the ER to the mitochondria. molbiolcell.org By blocking IP₃Rs with Xestospongin C, studies have shown that the subsequent rise in mitochondrial Ca²⁺ and associated mitochondrial dysfunction can be prevented. molbiolcell.org This demonstrates that the IP₃R is a key player in mediating the effects of ER stress on mitochondrial function. molbiolcell.org Furthermore, research has indicated that this ER-to-mitochondria Ca²⁺ transfer is necessary for the metabolic boost observed during the early phases of ER stress. biologists.com

Table 2: Role of Xestospongin in ER-Mitochondrial Crosstalk Studies

| Cellular Context | Effect of Xestospongin | Finding | Reference |

|---|---|---|---|

| IL-1β-mediated cell death in RINm5F cells | Prevented ER Ca²⁺ release and mitochondrial Ca²⁺ uptake | Demonstrated the role of IP₃R in ER-mitochondrial interplay during cytokine-induced cell death | molbiolcell.org |

| Tunicamycin-induced ER stress | Decreased oxygen consumption rate | Confirmed that increased mitochondrial Ca²⁺ uptake from the ER is necessary for the metabolic response to ER stress | biologists.com |

Elucidating Roles of IP3Rs and RyRs in Specific Cellular Processes

Observed Pharmacological Effects in Preclinical Models

Xestospongins, including Xestospongin D, were initially identified as compounds with vasodilatory properties. mdpi.comcaymanchem.com This effect is linked to their ability to modulate intracellular Ca²⁺ concentrations in vascular smooth muscle cells. caymanchem.com An increase in intracellular Ca²⁺ is a primary trigger for vasoconstriction. By blocking the IP₃R-mediated release of Ca²⁺ from intracellular stores, xestospongins can lead to a decrease in cytosolic Ca²⁺ levels, promoting vasodilation. nih.govcaymanchem.com

In preclinical studies using aortic rings from mice, Xestospongin C was shown to attenuate peroxynitrite-induced relaxation, a process that involves IP₃R-mediated Ca²⁺ release and the activation of potassium channels. karger.com This highlights the role of the IP₃R pathway in regulating vascular tone. The vasodilatory effects of these compounds underscore their potential as research tools for investigating the mechanisms of vascular regulation and pathologies such as hypertension and atherosclerosis. physiology.orgmdpi.com

Modulation of Endothelial Function and Vascular Reactivity

Neurobiological Activities

Xestospongins influence neuronal fate by modulating intracellular Ca²⁺ homeostasis, a critical factor in cell survival and death. frontiersin.org Dysregulation of Ca²⁺ signaling, particularly excessive release from the endoplasmic reticulum (ER) through IP₃ receptors, is a key event in the initiation of apoptotic cascades in neurons. frontiersin.orgnih.gov

Xestospongin C, by blocking IP₃Rs, has been shown to protect neurons from apoptosis induced by various insults. For instance, it can inhibit apoptosis in neuroblastoma cells triggered by supraphysiological levels of testosterone; this protection was evidenced by reduced DNA fragmentation and suppressed caspase activity. researchgate.net Similarly, in primary cultured hippocampal neurons, Xestospongin C can reduce neuronal apoptosis induced by the anesthetic isoflurane (B1672236) by preventing the isoflurane-induced increase in cytoplasmic Ca²⁺ that is partly mediated by IP₃R activation. semanticscholar.org The underlying mechanism is the prevention of Ca²⁺ overload in the cytoplasm and mitochondria, which would otherwise trigger downstream apoptotic pathways, including the activation of caspases. frontiersin.orgresearchgate.net

The neuroprotective properties of xestospongins have been demonstrated in mechanistic studies of neurodegenerative diseases and neurotoxicity. The common thread in these models is the central role of ER stress and disrupted Ca²⁺ homeostasis in neuronal cell death. frontiersin.orgfrontiersin.org

In a mouse model of Alzheimer's disease (APP/PS1 mice), Xestospongin C was found to ameliorate cognitive deficits, reduce Aβ plaque burden, and down-regulate markers of ER stress such as GRP78 and CHOP. frontiersin.org It also mitigated Aβ₁₋₄₂-induced neuronal apoptosis and intracellular Ca²⁺ overload in cultured hippocampal neurons, suggesting that its neuroprotective effect stems from stabilizing ER Ca²⁺ dynamics. frontiersin.org In a model of 3-nitropropionic acid (3-NP) neurotoxicity, which involves energy deprivation, Xestospongin C enhanced the ability of human neurons to maintain Ca²⁺ homeostasis and resist necrosis. nih.gov These findings underscore the therapeutic potential of targeting IP₃Rs to protect neurons from the toxic insults and chronic stress characteristic of many neurological disorders. nih.govfrontiersin.org

Table 3: Neuroprotective Effects of Xestospongins in Disease Models

| Disease/Toxicity Model | Cell/Animal Model | Key Protective Effect of Xestospongin C | Mechanistic Action | Citation |

|---|---|---|---|---|

| Alzheimer's Disease | APP/PS1 Mice & Primary Hippocampal Neurons | Improved cognitive behavior, reduced Aβ plaques, and decreased neuronal apoptosis. | Reduced ER stress markers (GRP78, CHOP) and prevented Aβ-induced Ca²⁺ overload. | frontiersin.org |

| 3-Nitropropionic Acid (3-NP) Neurotoxicity | Human NT2-N Neurons | Enhanced neuronal survival and resistance to necrosis. | Improved the capacity to maintain Ca²⁺ homeostasis during energy deprivation. | nih.gov |

| Isoflurane-induced Neurotoxicity | Primary Hippocampal Neurons | Reduced neuronal apoptosis. | Partly inhibited the increase in cytoplasmic Ca²⁺ mediated by IP₃ receptors. | semanticscholar.org |

Influence on Neuronal Survival and Apoptosis Pathways

Anti-Proliferative and Cytotoxic Effects

Xestospongins exhibit anti-proliferative and cytotoxic activity against various cancer cell lines. nih.gov This activity is mechanistically linked to their primary function as inhibitors of IP₃R-mediated Ca²⁺ signaling. frontiersin.org In many cancer cells, Ca²⁺ signaling is remodeled to support increased proliferation, survival, and invasion. mdpi.com The transfer of Ca²⁺ from the ER to mitochondria is particularly crucial for maintaining the high metabolic rate and bioenergetic capacity required by tumor cells. frontiersin.orgmdpi.com

By inhibiting IP₃Rs, xestospongins disrupt this vital Ca²⁺ flux to the mitochondria. frontiersin.org This interruption leads to a bioenergetic crisis, characterized by the activation of AMP-activated protein kinase (AMPK), which in turn can trigger autophagy and subsequent cell death. mdpi.com Xestospongin D has been specifically reported to inhibit the growth of human leukemia and breast cancer cell lines within the NCI-60 panel. nih.gov Furthermore, other related compounds like Araguspongine C, also isolated from Xestospongia species, induce autophagic cell death in breast cancer cells, an effect associated with the inhibition of the PI3K/Akt/mTOR pathway and a reduction in IP₃ receptor levels. nih.gov This suggests that targeting the IP₃R-mediated Ca²⁺ signaling pathway is a viable strategy for inducing selective cell death in tumorigenic cells that are highly dependent on this pathway for their metabolic functions. frontiersin.orgmdpi.com

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| Xestospongin D |

| Xestospongin C |

| Inositol 1,4,5-trisphosphate (IP₃) |

| Nitric Oxide (NO) |

| Acetylcholine |

| Phenylephrine |

| Isoprenaline |

| Amyloid-beta (Aβ₁₋₄₂) |

| 3-nitropropionic acid (3-NP) |

| Isoflurane |

| Testosterone |

Cytotoxicity against Specific Cancer Cell Lines (e.g., HL-60)

Xestospongin D, also known as araguspongine A, has demonstrated cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. mdpi.comsemanticscholar.org Studies have reported its activity along with other related xestospongin and araguspongine alkaloids. mdpi.com For instance, araguspongine/xestospongin alkaloids, including a new stereoisomer, araguspongine M, have been tested for their cytotoxicity against HL-60. mdpi.com In one study, the IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several of these compounds. mdpi.comsemanticscholar.org

Table 1: Cytotoxicity of Araguspongine/Xestospongin Alkaloids against HL-60 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Araguspongine M | 5.5 mdpi.com |

| Araguspongine B | 5.5 mdpi.com |

| Araguspongine C | 5.9 mdpi.com |

| Other related compounds | 9.5 - 22.4 mdpi.com |

Data sourced from Kobayashi et al. (2004).

The broader class of xestospongins has been noted for its cytotoxic potential. researchgate.netresearchgate.net For example, Xestospongin C has been shown to inhibit proliferation and induce differentiation in HL-60 cells. nih.gov While the specific mechanisms of Xestospongin D's cytotoxicity are part of ongoing research, the activity of related compounds suggests a potential for inducing apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com

Effects on Mitochondrial Metabolism in Cancer Cells

Research into the effects of xestospongins on mitochondrial metabolism in cancer cells has primarily focused on Xestospongin B. This compound is a known inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), which plays a crucial role in regulating the transfer of calcium (Ca²⁺) from the endoplasmic reticulum (ER) to the mitochondria. researchgate.netmdpi.comtandfonline.com This Ca²⁺ transfer is vital for maintaining mitochondrial activity and bioenergetics in both normal and cancerous cells. mdpi.comtandfonline.com

Inhibition of IP₃R by Xestospongin B disrupts this Ca²⁺ communication, leading to a decrease in mitochondrial respiration. researchgate.netmdpi.commdpi.com This disruption can cause a bioenergetic crisis within cancer cells, ultimately leading to selective cell death while sparing normal cells. researchgate.netmdpi.comresearchgate.net The mechanism involves the modulation of key enzymes in mitochondrial metabolism, such as pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (αKGDH). mdpi.comtandfonline.com By inhibiting the Ca²⁺-dependent activity of these enzymes, xestospongins can impair the tricarboxylic acid (TCA) cycle, reducing the generation of ATP and essential metabolic intermediates required for cancer cell proliferation. mdpi.comtandfonline.com This targeted disruption of mitochondrial function highlights the potential of xestospongins as a therapeutic strategy against cancers that rely on mitochondrial metabolism. tandfonline.comresearchgate.net

Desmethylxestospongin B has also been studied for its impact on mitochondrial function in cancer cells, demonstrating that modulation of calcium signaling has significant downstream effects on their metabolism and survival. mdpi.comresearchgate.netnih.gov

Anti-Infective Properties

Xestospongin D has exhibited modest antifungal activity. nih.gov Specifically, it has been tested against various fluconazole-resistant strains of Candida, a genus of yeasts that can cause opportunistic infections in humans. nih.gov Studies have reported its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Table 2: Antifungal Activity of Xestospongin D and Related Compounds

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Xestospongin D | Fluconazole-resistant Candida spp. | 30-100 nih.gov |

| Xestospongin A | Fluconazole-resistant Candida spp. | 30-100 nih.gov |

| Xestospongin C | Fluconazole-resistant Candida spp. | 30-100 nih.gov |

| Araguspongine C | Fluconazole-resistant Candida spp. | 30-100 nih.gov |

| Demethylxestospongin B | Fluconazole-resistant Candida spp. | 30-100 nih.gov |

Data sourced from Andersen et al. (2002).

This activity against drug-resistant fungal strains suggests that xestospongins could be a source of new antifungal agents. bohrium.com The general class of araguspongine/xestospongin alkaloids has been recognized for its antifungal properties. semanticscholar.orgresearchgate.net

The antimicrobial properties of the broader xestospongin/araguspongine family have been noted, though specific data for Xestospongin D against Escherichia coli and Staphylococcus aureus is limited in the provided context. researchgate.net However, related marine alkaloids have shown activity against these common bacterial pathogens. mdpi.combiomedpharmajournal.orgnih.gov For instance, Ingenamine G, another marine-derived alkaloid, has demonstrated antibacterial effects against S. aureus and E. coli. mdpi.com The search for novel antimicrobial compounds from marine sources is an active area of research, driven by the increasing challenge of antibiotic resistance. bohrium.com

While direct data on the anti-tuberculosis and anti-malarial activity of Xestospongin D is not specified, the araguspongine/xestospongin class of alkaloids, in general, has been reported to possess these properties. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Araguspongine C, in particular, has shown promising in vitro activity against Mycobacterium tuberculosis and the malaria parasite, Plasmodium falciparum. nih.gov Other related marine alkaloids, such as manzamines, have also been investigated for their potent antimalarial and antitubercular effects. mdpi.combiomolther.org

Table 3: Anti-Infective Activities of Related Marine Alkaloids

| Compound/Class | Activity | Organism |

|---|---|---|

| Araguspongine C | Antimalarial, Antituberculosis | Plasmodium falciparum, Mycobacterium tuberculosis nih.gov |

| Manzamines | Antimalarial, Antituberculosis | Plasmodium falciparum, Mycobacterium tuberculosis mdpi.combiomolther.org |

| Ingenamine G | Antituberculosis | Mycobacterium tuberculosis H37Rv mdpi.com |

Data compiled from multiple sources.

Antimicrobial Activity against Bacterial Strains (e.g., E. coli, S. aureus)

Other Biological Activities (e.g., Nitric Oxide Synthase inhibition, Platelet Aggregation inhibition)

Xestospongins, including araguspongine A (Xestospongin D), have been shown to inhibit rat brain nitric oxide synthase (NOS) activity. mdpi.comnih.gov Nitric oxide is a signaling molecule with diverse physiological roles, and its production is regulated by NOS enzymes. mdpi.com

Furthermore, the xestospongin/araguspongine family of compounds has been identified as inhibitors of platelet aggregation. mdpi.comresearchgate.netresearchgate.net Platelets play a crucial role in blood clotting, and their aggregation is a key step in this process. jci.org A study on a xestospongin/araguspongine-type molecule isolated from the marine sponge Xestospongia sp. demonstrated significant inhibition of collagen-induced and epinephrine-induced platelet aggregation. researchgate.net

Table 4: Inhibition of Platelet Aggregation by a Xestospongin/Araguspongine-type Molecule

| Inducer | Concentration | Inhibition (%) |

|---|---|---|

| Collagen | 200 µg/mL | 91.6 researchgate.net |

| Epinephrine | 200 µg/mL | 97.4 researchgate.net |

Data sourced from Pimentel et al. (2003).

This inhibitory effect on platelet aggregation suggests a potential for these compounds in the development of anti-thrombotic agents. researchgate.net

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the chemical analysis of natural products like Xestospongin D, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the intricate structure of Xestospongin D. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to map out the carbon-hydrogen framework of the molecule.

In a study of araguspongine M, a stereoisomer of Xestospongin D, the ¹H and ¹³C NMR spectra were crucial in its identification. nih.govscispace.com The ¹³C NMR spectrum of araguspongine M displayed 14 signals, indicating a C₂-symmetric structure, a characteristic shared with Xestospongin D. nih.govscispace.com The chemical shifts in the NMR spectra provide information about the chemical environment of each nucleus, allowing researchers to piece together the connectivity of atoms. For instance, initial analysis of the ¹H and ¹³C NMR spectra of (+)-7S-hydroxyxestospongin A, a related compound, helped identify the presence of a secondary alcohol. acs.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei, further refining the structural assignment. mdpi.comlibretexts.org These methods help to unambiguously assign proton and carbon signals, which is essential for complex molecules like Xestospongin D. mdpi.comweebly.com The purity of Xestospongin D samples can also be assessed by NMR, with a purity of greater than 99% being reported in some studies. researchgate.net

Table 1: Representative NMR Data for a Xestospongin/Araguspongine Alkaloid nih.govscispace.com

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 2 | 64.5 | 3.10 (m) |

| 3 | 34.0 | 1.83 (m), 1.28 (m) |

| 4 | 24.5 | 1.50 (m) |

| 5 | 28.7 | 1.40 (m) |

| 6 | 39.8 | 1.55 (m) |

| 7 | 25.1 | 1.45 (m) |

| 8 | 39.8 | 1.55 (m) |

| 9 | 59.8 | 2.75 (m) |

| 10 | 48.9 | 2.45 (m), 1.88 (m) |

| 11 | 22.9 | 1.35 (m) |

| 12 | 29.5 | 1.30 (m) |

| 13 | 29.5 | 1.30 (m) |

| 14 | 26.5 | 1.50 (m) |

Note: Data is for Araguspongine M, a stereoisomer of Xestospongin D, and serves as a representative example.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org When coupled with liquid chromatography (LC), as in LC-MS, it allows for the separation of complex mixtures and the analysis of individual components. wikipedia.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of large and fragile molecules like Xestospongin D, as it minimizes fragmentation. creative-biolabs.com

In the analysis of araguspongine M, high-resolution fast atom bombardment mass spectrometry (HRFABMS) was used to deduce the molecular formula C₂₈H₅₀N₂O₂. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netnih.gov This fragmentation pattern is reproducible and can serve as a "fingerprint" for the molecule, aiding in its identification. cmu.edulibretexts.org For complex alkaloids like the haliclamines, MS/MS methods were necessary for the unambiguous assignment of their constitution. researchgate.net

While NMR and MS can determine the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space.

The absolute configuration of (+)-Xestospongin D was determined for the first time by analyzing the anomalous dispersion in single-crystal X-ray diffraction experiments. acs.orgresearchgate.netmdpi.comnih.gov This was a significant finding, as previous reports had described racemic Xestospongin D. acs.org Similarly, the structure of (+)-7S-hydroxyxestospongin A was solved using single-crystal X-ray diffraction, and its absolute configuration was confirmed using Mosher's ester analysis. acs.orgresearchgate.netnih.govmatilda.sciencespringernature.com

Mass Spectrometry (LC-MS/MS, ESI-MS)

Biochemical Assays for Target Interaction

Biochemical assays are fundamental for directly assessing the interaction between Xestospongin D and its putative molecular targets. These in vitro techniques provide quantitative data on binding affinity and functional inhibition of specific proteins.

Receptor Binding Studies (e.g., IP3 binding competition)

Receptor binding studies are performed to determine if a compound directly competes with an endogenous ligand for its binding site on a receptor. For Xestospongin D, the primary target investigated is the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.

The standard method is an equilibrium competition binding assay. ird.fr This involves incubating a source of the receptor, such as purified cerebellar membranes rich in IP3 receptors, with a constant low concentration of radioactively labeled IP3 (e.g., [³H]IP3). ird.frnih.gov Increasing concentrations of the unlabeled competing ligand, in this case, Xestospongin D, are added to the reaction. ird.fr If Xestospongin D binds to the same site as IP3, it will displace the [³H]IP3. The amount of bound radioactivity is measured after separating the membranes from the solution, typically by centrifugation. ird.frnih.gov Non-specific binding is determined by adding a high concentration of unlabeled IP3. ird.fr

Research findings on Xestospongin D's ability to compete with IP3 have been varied. While the related compound Xestospongin B has been shown to competitively displace [³H]IP3 from rat cerebellar membranes, some studies indicate that Xestospongin D is less potent than its analogue, Xestospongin C, and does not effectively inhibit IP3-evoked Ca²⁺ release via any of the three IP3R subtypes. nih.govuchile.cl For example, one study using permeabilized HEK cells and DT40 cells expressing specific IP3R subtypes found that pre-incubation with 10 μM Xestospongin D had no effect on the Ca²⁺ release evoked by IP3. nih.gov Conversely, other research has demonstrated that Xestospongin D at a concentration of 0.1 µM can inhibit carbachol-induced Ca²⁺ responses in myotubes, a process dependent on the IP3 pathway. researchgate.net

| Cell/System Type | Xestospongin D Concentration | Observed Effect on IP3/Ca²⁺ Signaling | Citation |

| Permeabilized DT40-IP₃R1-3 cells | 10 µM | No effective inhibition of IP₃-evoked Ca²⁺ release | nih.gov |

| Permeabilized HEK cells | 10 µM | No effect on IP₃-evoked Ca²⁺ release | nih.gov |

| EDL mdx myotubes | 0.1 µM | Inhibition of CCh-induced Ca²⁺ response | researchgate.net |

Enzyme Activity Assays (e.g., SERCA ATPase activity)

Enzyme activity assays are used to determine if a compound acts as an inhibitor or activator of a specific enzyme. As IP3R-mediated Ca²⁺ release is functionally linked to the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which refills intracellular Ca²⁺ stores, Xestospongins have been tested for their effects on SERCA. uchile.clresearchgate.net

The SERCA ATPase activity assay measures the rate at which the enzyme hydrolyzes ATP, which provides the energy for pumping Ca²⁺ into the ER/SR lumen. A common method involves measuring the release of inorganic phosphate (B84403) from ATP.

While some reports suggest that Xestospongin C acts as an inhibitor of the SERCA pump, studies on other analogues have shown different results. uchile.clmedchemexpress.com For instance, research on Xestospongin B demonstrated that it did not affect Ca²⁺-ATPase activity in skeletal myotube homogenates. uchile.cl It also did not alter the action of thapsigargin, a well-known SERCA inhibitor. uchile.cl This suggests that not all xestospongin compounds share the same off-target effects on SERCA, highlighting the structural specificity of their actions.

| Compound | System | Observed Effect on SERCA/Ca²⁺-ATPase Activity | Citation |

| Xestospongin B | Skeletal myotube homogenates | Unaffected | uchile.cl |

| Xestospongin C | Various cell systems | Potent inhibitor | uchile.clmedchemexpress.com |

Future Research Directions

Elucidation of Complete Biosynthetic Pathways and Engineering for Production

The complex macrocyclic structure of Xestospongin D presents a significant synthetic challenge, and its isolation from the marine sponge Xestospongia exigua provides low yields. A fundamental area of future research is the complete elucidation of its biosynthetic pathway. mdpi.comresearchgate.net Understanding the enzymatic machinery responsible for constructing the bis-1-oxaquinolizidine core and the subsequent tailoring reactions will be crucial.

Future investigations should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Xestospongia exigua and its associated microorganisms to identify putative gene clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and other tailoring enzymes likely involved in xestospongin biosynthesis.

Tracer Studies: Employing labeled precursors (e.g., using stable isotopes) in sponge tissue cultures or cell-free extracts to trace the incorporation of primary metabolites into the xestospongin scaffold. snscourseware.org This classical technique can help identify the fundamental building blocks of the molecule. snscourseware.org

Heterologous Expression and Enzyme Characterization: Once candidate genes are identified, expressing them in more tractable heterologous hosts like Escherichia coli or yeast could enable the in vitro characterization of individual enzyme function. frontiersin.org This approach has been successful in elucidating the biosynthetic pathways of other complex natural products. frontiersin.org

A complete understanding of the biosynthetic pathway would pave the way for metabolic engineering and synthetic biology approaches to produce Xestospongin D and novel analogues in larger quantities, overcoming the limitations of natural sourcing.

Development of More Selective IP3R and RyR Modulators with Enhanced Specificity

Xestospongin D and its analogues are potent inhibitors of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.gov However, some xestospongins have been shown to also affect ryanodine (B192298) receptors (RyRs) and other cellular targets, which can complicate the interpretation of experimental results. researchgate.netnih.gov A major challenge in the field is the development of modulators with higher selectivity for specific IP3R isoforms (IP3R1, IP3R2, and IP3R3) or RyR subtypes. tandfonline.com

Future research in this area should include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of Xestospongin D analogues to understand how specific structural modifications influence potency and selectivity towards IP3R isoforms and RyRs. nih.gov For instance, studies on hydroxylated xestospongin derivatives have already shown altered selectivity profiles. researchgate.net

Computational Modeling and Docking Studies: Utilizing the known structures of IP3Rs and RyRs to perform in silico docking studies with existing and hypothetical xestospongin analogues. This can help predict binding modes and guide the rational design of more selective compounds.

High-Throughput Screening: Developing and employing robust high-throughput screening assays to rapidly evaluate the selectivity of new analogues against a panel of calcium channels and other potential off-target proteins.

The development of highly selective modulators will provide more precise pharmacological tools to dissect the specific roles of IP3R isoforms and RyR subtypes in health and disease.

Advanced Synthetic Strategies for Novel Analogues with Tailored Activities

While total syntheses of some xestospongins have been achieved, these routes are often long and complex. escholarship.org Future synthetic efforts should focus on developing more efficient and modular strategies that allow for the facile generation of diverse analogues with tailored biological activities.

Key directions for synthetic chemistry research include:

Asymmetric Synthesis: Refining asymmetric synthetic methods to control the stereochemistry of the multiple chiral centers in the xestospongin core, which is crucial for biological activity. escholarship.org

Late-Stage Functionalization: Developing methods to modify the xestospongin scaffold in the final steps of the synthesis. This would allow for the rapid creation of a library of analogues with diverse functional groups for biological evaluation.

These advanced synthetic strategies will be instrumental in generating novel probes to explore the biological functions of xestospongins and in developing lead compounds for potential therapeutic applications.

Exploration of Novel Biological Targets beyond Intracellular Calcium Channels

While the primary targets of xestospongins are considered to be IP3Rs and RyRs, emerging evidence suggests that these compounds may have other biological activities. For instance, some xestospongin analogues have been shown to induce autophagy and inhibit the growth of cancer cells through mechanisms that may be independent of or downstream from IP3R inhibition. nih.gov Araguspongine C, a related compound, has been found to inhibit c-Met and HER2 receptor tyrosine kinases. nih.gov

Future research should aim to:

Unbiased Target Identification: Employing chemoproteomic approaches, such as affinity-based protein profiling, to identify the full spectrum of proteins that interact with Xestospongin D and its analogues in various cell types.

Investigating Downstream Signaling Pathways: Exploring the effects of Xestospongin D on signaling pathways beyond calcium release, such as those involved in cell proliferation, apoptosis, and autophagy. researchgate.net Studies have shown that the IP3R can regulate autophagy through its interaction with Beclin 1. researchgate.net

Phenotypic Screening: Conducting broad phenotypic screens of Xestospongin D and its analogues in various disease models to uncover novel and unexpected therapeutic applications.

A deeper understanding of the complete target profile of Xestospongin D will open up new avenues for its use as a chemical probe and as a starting point for drug discovery.

Deeper Understanding of Mechanistic Roles in Disease Pathophysiology through Preclinical Research

The ability of xestospongins to modulate intracellular calcium signaling makes them relevant to a wide range of diseases where calcium dysregulation is a key pathological feature. Future preclinical research should focus on elucidating the precise mechanistic roles of Xestospongin D and its analogues in various disease models.

Promising areas for preclinical investigation include:

Neurodegenerative Diseases: Building on findings that xestospongins can be protective in models of Alzheimer's disease by mitigating abnormal calcium release, further studies are needed to explore their effects on synaptic function, neuroinflammation, and cognitive decline. plos.orgmdpi.comunito.it

Liver Fibrosis: Following up on studies showing that a Xestospongin B analogue can inhibit the activation of hepatic stellate cells, in vivo studies in animal models of liver fibrosis are warranted to evaluate its therapeutic efficacy. nih.govnih.gov

Cancer: Investigating the anticancer potential of Xestospongin D analogues in a broader range of cancer types and exploring their mechanisms of action, including effects on tumor metabolism and cell death pathways. nih.gov

These preclinical studies will be essential to validate the therapeutic potential of xestospongin-based compounds and to identify the most promising candidates for clinical development.

Investigation of Potential Synergistic Effects with Existing Research Compounds

The unique mechanism of action of Xestospongin D suggests that it could have synergistic effects when combined with other research compounds or therapeutic agents. primrmed.com Combining drugs with different mechanisms of action is a common strategy to enhance efficacy and overcome resistance. nih.gov

Future research should explore:

Combination with Chemotherapeutic Agents: Investigating whether Xestospongin D or its analogues can sensitize cancer cells to conventional chemotherapies. For example, a study showed that a Xestospongin B analogue enhanced the cytotoxic effects of glucocorticoids in T-cell acute lymphoblastic leukemia cells. researchgate.net

Synergy with other Calcium Channel Modulators: Exploring combinations of xestospongins with modulators of other calcium channels to achieve more precise control over intracellular calcium dynamics.

Combination with Agents Targeting Downstream Effectors: Investigating synergistic effects with inhibitors of downstream calcium-dependent signaling pathways, such as those involving calmodulin or calcineurin.

These investigations could lead to the development of novel combination therapies with improved therapeutic windows for a variety of diseases.

Q & A

Q. What is the primary mechanism of action of Xestospongin D in modulating intracellular calcium signaling, and what experimental approaches validate its specificity?

Xestospongin D is hypothesized to act as an inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor, similar to its structural analogs like Xestospongin C . To validate specificity, researchers employ calcium imaging (e.g., Fluo-4 AM dye) in IP3R-overexpressing cell lines, paired with controls using SERCA pump inhibitors (e.g., thapsigargin) to isolate IP3R-mediated calcium release. Knockdown models (siRNA/IP3R-KO cells) further confirm target specificity by comparing responses in IP3R-deficient vs. wild-type cells .

Q. How are in vitro models designed to assess Xestospongin D’s impact on cancer cell bioenergetics?

Researchers use Seahorse XF Analyzers to measure mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR) in cancer cells treated with Xestospongin D. Baseline measurements are compared to post-treatment values, with controls for off-target effects (e.g., oligomycin for ATP synthase inhibition). Cell viability assays (MTT/Annexin V) quantify apoptotic responses, ensuring bioenergetic disruption correlates with cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Xestospongin D’s off-target inhibition of SERCA pumps?